(1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride: A Technical Guide for Drug Discovery Professionals
(1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target. Among the vast array of fluorinated building blocks, alicyclic amines such as (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride have emerged as valuable scaffolds. This technical guide provides an in-depth overview of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, its identifiers, synthesis, key applications in drug discovery, and essential experimental protocols.
Core Identifiers and Chemical Properties
(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a chiral, fluorinated alicyclic amine hydrochloride salt. The cis relationship between the amine and fluorine substituents, combined with its specific stereochemistry, provides a conformationally constrained scaffold that is of significant interest for introducing fluorine into drug molecules in a spatially defined manner.
| Identifier | Value | Source |
| CAS Number | 932706-21-3 | [1] |
| Molecular Formula | C₅H₁₁ClFN | [1] |
| Molecular Weight | 139.60 g/mol | [1] |
| Synonyms | cis-3-Fluorocyclopentan-1-amine HCl, (1S,3R)-3-Fluorocyclopentanamine Hydrochloride | [1] |
| Appearance | White to off-white solid | [1] |
| Storage | Store at room temperature, keep dry and cool. |
The Strategic Role of the 3-Fluorocyclopentylamine Moiety in Medicinal Chemistry
The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties. The 3-fluorocyclopentylamine scaffold offers several advantages:
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Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the basicity of the amine group. This reduction in pKa can be beneficial for improving oral bioavailability by increasing the fraction of the neutral form of the drug at physiological pH, which can enhance membrane permeability.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at the 3-position of the cyclopentyl ring can block potential sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug.
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Conformational Constraint: The cyclopentyl ring provides a degree of conformational rigidity. The specific stereochemistry of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride allows for a precise spatial orientation of the fluorine atom and the amino group, which can be exploited to optimize interactions with the target protein.
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Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the overall impact on the molecule's logP will depend on the surrounding chemical environment. This allows for fine-tuning of a drug's solubility and permeability profile.
Synthesis of (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride
Proposed Synthetic Pathway
Experimental Protocol: Modified Curtius Rearrangement
This protocol is adapted from the synthesis of analogous α-fluoroalkyl-substituted cyclopentane amines and serves as a representative procedure.
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Isocyanate Formation:
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To a solution of (1S,3R)-3-fluorocyclopentanecarboxylic acid in anhydrous toluene, add diphenylphosphoryl azide (DPPA) and triethylamine.
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Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate the rearrangement to the corresponding isocyanate. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the isocyanate peak around 2270 cm⁻¹).
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Carbamate Formation:
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Once the isocyanate formation is complete, add benzyl alcohol to the reaction mixture to trap the isocyanate as the N-Cbz protected amine.
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Continue heating until the isocyanate peak in the IR spectrum has disappeared.
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Deprotection and Salt Formation:
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After cooling to room temperature, the crude N-Cbz protected amine is subjected to catalytic hydrogenation.
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Dissolve the crude product in a suitable solvent such as methanol containing a source of HCl (e.g., HCl in dioxane or generated in situ).
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Add palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the deprotection is complete (monitored by TLC or LC-MS).
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Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.
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Spectroscopic Characterization
While a publicly available, citable source for the spectra of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to be complex due to the cyclopentyl ring protons and their coupling to each other and to the fluorine atom. The proton on the carbon bearing the fluorine (CHF) would likely appear as a downfield multiplet with a large one-bond H-F coupling constant. The proton on the carbon bearing the amino group (CHN) would also be a downfield multiplet. The remaining methylene protons on the cyclopentyl ring would appear as a series of complex multiplets. The amine protons may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would show five distinct signals for the cyclopentyl ring carbons. The carbon attached to the fluorine (CF) would appear as a doublet with a large one-bond C-F coupling constant. The carbon attached to the nitrogen (CN) would also be deshielded.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free amine (C₅H₁₀FN) after loss of HCl.
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Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic N-H stretching absorptions for the primary amine hydrochloride in the region of 3200-2800 cm⁻¹. A C-F stretching absorption would be expected in the range of 1100-1000 cm⁻¹.
Applications in Drug Discovery
(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a valuable building block for the synthesis of a wide range of biologically active molecules. Its primary application is in the construction of novel drug candidates where the introduction of a fluorinated, conformationally restricted moiety is desired.
Case Study: Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes are critical components of cytokine signaling pathways, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. Several approved and investigational JAK inhibitors incorporate fluorinated alicyclic scaffolds. While a specific example using (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride in a marketed drug is not publicly documented, its structural motifs are highly relevant to this class of inhibitors. The rationale for incorporating such a moiety includes:
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Improved Selectivity: The defined stereochemistry can lead to more specific interactions with the target kinase, improving selectivity over other kinases and reducing off-target effects.
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Enhanced Pharmacokinetics: The metabolic stability imparted by the fluorine atom can lead to improved oral bioavailability and a longer duration of action.
Experimental Protocols for Application
Amide Coupling
A common application of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is its use in amide bond formation to connect it to a larger molecular scaffold.
General Protocol for Amide Coupling using HATU:
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Free Amine Liberation:
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Dissolve (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride in an aprotic solvent such as N,N-dimethylformamide (DMF).
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Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride and generate the free amine in situ.
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Carboxylic Acid Activation:
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In a separate flask, dissolve the carboxylic acid coupling partner in DMF.
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Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base (e.g., DIPEA) to activate the carboxylic acid.
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Coupling Reaction:
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Add the solution of the free amine to the activated carboxylic acid mixture.
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Stir the reaction at room temperature until completion, which can be monitored by LC-MS.
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Work-up and Purification:
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Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove unreacted starting materials and coupling byproducts.
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The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated.
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The crude product is then purified by column chromatography or preparative HPLC to yield the desired amide.
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Purity Analysis by HPLC
The purity of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride and its derivatives is typically assessed by High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong chromophore, derivatization may be necessary for UV detection, or alternative detection methods such as mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed. For chiral purity analysis, a chiral HPLC method would be required.
General Chiral HPLC Method Development:
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Column Selection: Chiral stationary phases (CSPs) are necessary to separate enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.
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Mobile Phase: A typical mobile phase for chiral separations on polysaccharide-based columns is a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds are often used to improve peak shape.
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Optimization: The separation can be optimized by adjusting the ratio of the non-polar solvent to the alcohol modifier, the type of alcohol, the flow rate, and the column temperature.
Safety and Handling
(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a valuable and versatile building block for drug discovery. Its unique combination of stereochemistry, conformational rigidity, and the presence of a fluorine atom allows medicinal chemists to strategically modify lead compounds to improve their pharmacokinetic and pharmacodynamic properties. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective application in the development of novel therapeutics.
References
- BenchChem. (2025). Application Note: Amide Coupling Protocols for 3,3-Difluorocyclopentanamine Hydrochloride. BenchChem.
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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ChemRxiv. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. [Link]
